molecular formula C22H16FN3O5 B3738024 4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B3738024
M. Wt: 421.4 g/mol
InChI Key: WCIQYZABPZUYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a complex organic compound with the molecular formula C22H16FN3O5 It is characterized by the presence of an ethoxy group, a fluorophenyl group, a benzoxazole ring, and a nitrobenzamide moiety

Properties

IUPAC Name

4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O5/c1-2-30-20-9-5-14(11-18(20)26(28)29)21(27)24-16-8-10-19-17(12-16)25-22(31-19)13-3-6-15(23)7-4-13/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIQYZABPZUYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 4-fluoroaniline with salicylic acid derivatives under acidic conditions.

    Nitration: The nitro group is introduced through nitration of the benzoxazole intermediate using a mixture of concentrated nitric and sulfuric acids.

    Ethoxylation: The ethoxy group is added via an ethoxylation reaction, typically using ethyl iodide and a base such as potassium carbonate.

    Amidation: The final step involves the formation of the amide bond by reacting the ethoxylated nitrobenzoxazole with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium alkoxides or Grignard reagents.

Major Products

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. The nitro group can undergo bioreduction to form reactive intermediates that can induce cytotoxic effects in cancer cells. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
  • 4-ethoxy-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
  • 4-ethoxy-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Uniqueness

4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and binding affinity compared to its chloro- and bromo-substituted analogs. The ethoxy group also contributes to its solubility and overall chemical properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.